molecular formula C18H19N3O3S2 B2674243 4-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide CAS No. 325693-59-2

4-{[(4-hydroxy-5,6-dimethylthieno[2,3-d]pyrimidin-2-yl)sulfanyl]methyl}-N-(2-hydroxyethyl)benzamide

Cat. No.: B2674243
CAS No.: 325693-59-2
M. Wt: 389.49
InChI Key: UVGBEQDVKCYQHP-UHFFFAOYSA-N
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Description

Molecular Structure Analysis

The molecular structure of this compound includes a thieno[2,3-d]pyrimidin-2-yl group, which is a sulfur-containing heterocycle, attached to a benzamide moiety via a sulfanyl group. The molecule also contains hydroxyethyl and butanamide functional groups.


Physical and Chemical Properties Analysis

The compound is a solid . Other physical and chemical properties such as melting point, boiling point, solubility, and stability are not specified in the available resources.

Scientific Research Applications

1. Synthesis and Biological Activity:

  • The compound has been synthesized and studied for its potential anti-inflammatory and analgesic properties. A study by Abu‐Hashem, Al-Hussain, and Zaki (2020) reported the synthesis of novel compounds with similar structural features and evaluated their cyclooxygenase inhibition, analgesic, and anti-inflammatory activities (Abu‐Hashem, Al-Hussain, & Zaki, 2020).

2. Fluorescence Binding Studies:

  • Research by Meng, Zhu, Zhao, Yu, and Lin (2012) investigated the interactions of compounds, including derivatives of p-hydroxycinnamic acid (similar in structure to the compound ), with bovine serum albumin (BSA) using fluorescence and UV–vis spectral studies. These studies are significant for understanding protein-drug interactions (Meng, Zhu, Zhao, Yu, & Lin, 2012).

3. Molecular Structure and Pharmacokinetics:

  • The detailed molecular structure and pharmacokinetics of related compounds have been studied. For example, Kaur, Jasinski, Keeley, Yathirajan, Betz, Gerber, and Butcher (2012) conducted a study on Bosentan monohydrate, a compound with a similar pyrimidine structure, providing insights into its molecular geometry and intermolecular interactions (Kaur et al., 2012).

4. Synthesis of Analogous Compounds and Their Properties:

  • The synthesis and comparative study of similar compounds like substituted 4-oxo-3,4-dihydro-thieno[3,4-d]pyrimidines were reported by Zadorozhny, Turov, and Kovtunenko (2010). This research focused on the physicochemical properties and potential biological applications of these compounds, offering insights into their synthesis and applications (Zadorozhny, Turov, & Kovtunenko, 2010).

5. Drug Metabolism Studies:

  • Studies on the metabolism of similar compounds, like flumatinib, in chronic myelogenous leukemia patients by Gong, Chen, Deng, and Zhong (2010), provide information on the metabolic pathways and metabolites formed after oral administration, which is crucial for understanding the drug's pharmacokinetics and potential applications (Gong, Chen, Deng, & Zhong, 2010).

Properties

IUPAC Name

4-[(5,6-dimethyl-4-oxo-3H-thieno[2,3-d]pyrimidin-2-yl)sulfanylmethyl]-N-(2-hydroxyethyl)benzamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H19N3O3S2/c1-10-11(2)26-17-14(10)16(24)20-18(21-17)25-9-12-3-5-13(6-4-12)15(23)19-7-8-22/h3-6,22H,7-9H2,1-2H3,(H,19,23)(H,20,21,24)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UVGBEQDVKCYQHP-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC2=C1C(=O)NC(=N2)SCC3=CC=C(C=C3)C(=O)NCCO)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H19N3O3S2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

389.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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